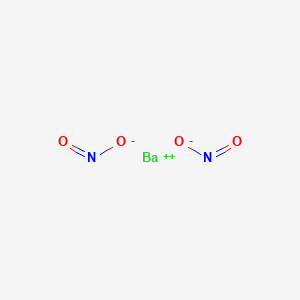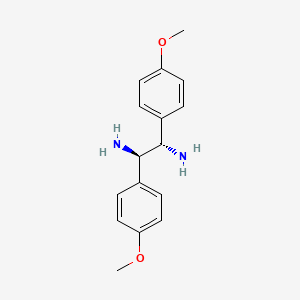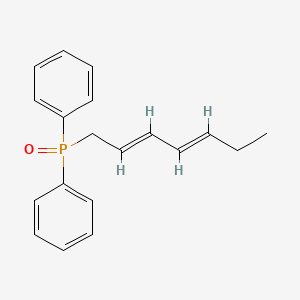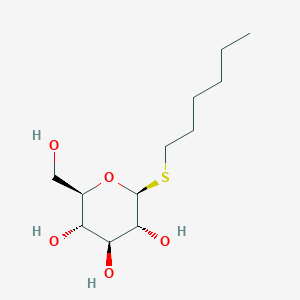
(20R)-17α,20-Dihydroxycholesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(20R)-17α,20-Dihydroxycholesterol is a compound derived from 20α-Hydroxy Cholesterol. It plays a significant role as an intermediate in the catabolic pathway of Cholesterol to Pregnenolone and other steroidal hormones . This compound’s unique structure enables it to be used in the synthesis of complex molecules, making it particularly relevant in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: (20R)-17α,20-Dihydroxycholesterol can be synthesized through various chemical reactions involving 20α-Hydroxy Cholesterol as a precursor . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods are designed to maximize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions: (20R)-17α,20-Dihydroxycholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for transforming the compound into different derivatives and intermediates used in various applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts . The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the reagents used .
Major Products Formed: The major products formed from the reactions of this compound include various steroidal hormones and other biologically active molecules . These products are crucial for multiple applications in chemistry, biology, and medicine .
Scientific Research Applications
(20R)-17α,20-Dihydroxycholesterol has numerous scientific research applications. It is used as an intermediate in the synthesis of steroids and other biologically active molecules . In chemistry, it is essential for understanding the transformation of molecules through chemical reactions . In biology and medicine, it plays a role in the synthesis of steroidal hormones, which are vital for various physiological processes . Additionally, it has applications in the industry, particularly in the production of complex molecules used in pharmaceuticals and other products .
Mechanism of Action
The mechanism of action of (20R)-17α,20-Dihydroxycholesterol involves its role as an intermediate in the catabolic pathway of Cholesterol to Pregnenolone and other steroidal hormones . This pathway is crucial for the synthesis of various hormones that regulate multiple physiological processes . The molecular targets and pathways involved include enzymes and receptors that facilitate the conversion of Cholesterol to Pregnenolone and other hormones .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (20R)-17α,20-Dihydroxycholesterol include 20α-Hydroxy Cholesterol and other derivatives of Cholesterol . These compounds share similar structures and functions but may differ in their specific applications and properties .
Uniqueness: The uniqueness of this compound lies in its specific structure and role as an intermediate in the synthesis of steroidal hormones . This makes it particularly valuable for research and industrial applications that require precise control over the synthesis of complex molecules .
Properties
CAS No. |
17913-42-7 |
|---|---|
Molecular Formula |
C₂₇H₄₆O₃ |
Molecular Weight |
418.65 |
Synonyms |
(3β,20R)-Cholest-5-ene-3,17,20-triol; (20R)-Cholest-5-ene-3β,17,20-triol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)





